molecular formula C13H19N7O3 B2778279 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-{[CYCLOHEXYL(METHYL)AMINO]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXYLIC CAS No. 898097-57-9

1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-{[CYCLOHEXYL(METHYL)AMINO]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXYLIC

Cat. No.: B2778279
CAS No.: 898097-57-9
M. Wt: 321.341
InChI Key: BEPALIXPHSEMKR-UHFFFAOYSA-N
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Description

1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-{[CYCLOHEXYL(METHYL)AMINO]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXYLIC is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a triazole ring, and a carboxylic acid group

Preparation Methods

The synthesis of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-{[CYCLOHEXYL(METHYL)AMINO]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXYLIC involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the oxadiazole and triazole intermediates, followed by their coupling and subsequent functionalization to introduce the carboxylic acid group.

    Oxadiazole Synthesis: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and nitriles under acidic or basic conditions.

    Triazole Synthesis: The triazole ring is often formed via the Huisgen cycloaddition reaction, which involves the reaction of azides with alkynes in the presence of a copper catalyst.

    Coupling and Functionalization: The oxadiazole and triazole intermediates are coupled using reagents such as coupling agents (eg, EDC, DCC) to form the desired compound

Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-{[CYCLOHEXYL(METHYL)AMINO]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXYLIC undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the compound, using reagents such as halides or amines.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-{[CYCLOHEXYL(METHYL)AMINO]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXYLIC has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials, including polymers and coordination complexes.

    Biology: It is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: It is used in the development of new materials with specific properties, such as high thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-{[CYCLOHEXYL(METHYL)AMINO]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXYLIC involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-{[CYCLOHEXYL(METHYL)AMINO]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXYLIC can be compared with other similar compounds, such as:

    1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: This compound shares the oxadiazole and triazole rings but differs in the substituents attached to these rings.

    1-(4-Amino-1,2,5-oxadiazol-3-yl)-N’-[4-hydroxy-3-methoxybenzylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide:

The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, making it suitable for a wide range of applications.

Properties

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[[cyclohexyl(methyl)amino]methyl]triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N7O3/c1-19(8-5-3-2-4-6-8)7-9-10(13(21)22)15-18-20(9)12-11(14)16-23-17-12/h8H,2-7H2,1H3,(H2,14,16)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPALIXPHSEMKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(N=NN1C2=NON=C2N)C(=O)O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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